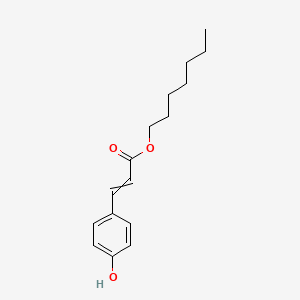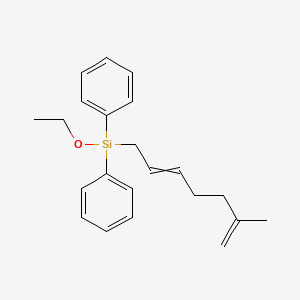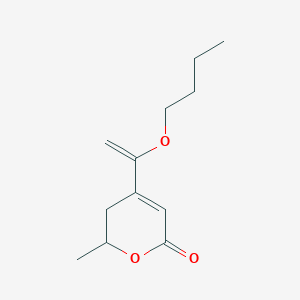
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole can be achieved through various methods, including:
Cyclization Reactions: Starting from appropriate hydrazines and diketones, cyclization can be induced under acidic or basic conditions to form the pyrazole ring.
Condensation Reactions: Using substituted hydrazines and α,β-unsaturated carbonyl compounds, condensation reactions can yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors where the reactants are mixed and allowed to react under controlled conditions.
Continuous Processes: Employing flow reactors where reactants are continuously fed, and products are continuously removed, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or isopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Lacks the isopropyl groups, leading to different chemical properties.
1,2-Di(propan-2-yl)pyrazole: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness
3,5-Dimethyl-1,2-di(propan-2-yl)-2,3-dihydro-1H-pyrazole is unique due to the presence of both methyl and isopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
650600-27-4 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
3,5-dimethyl-1,2-di(propan-2-yl)-3H-pyrazole |
InChI |
InChI=1S/C11H22N2/c1-8(2)12-10(5)7-11(6)13(12)9(3)4/h7-10H,1-6H3 |
Clave InChI |
MBALIKPGADWZNA-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(N(N1C(C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)


![2-acetamido-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide](/img/structure/B12590894.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)


![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)

